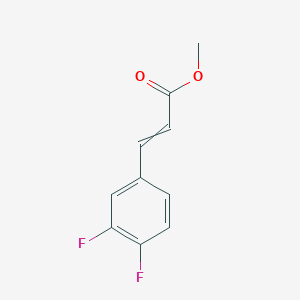
2-Bromo-3,4-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxyaniline typically involves the bromination of 3,4-dimethoxyaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Products such as quinones or nitro compounds.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy groups can influence its binding affinity and specificity, while the bromine atom can affect its reactivity and stability.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-2,5-dimethoxyphenethylamine
- 3,4-Dimethoxyaniline
Comparison: 2-Bromo-3,4-dimethoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
2-bromo-3,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 |
Clé InChI |
HSKSWWWGWMDMTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)


![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)



![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)




